N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H13ClFN3S and its molecular weight is 309.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds related to N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride are synthesized and characterized for their potential applications. For instance, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, illustrates the compound's relevance in medicinal chemistry. This synthesis involves acylation and nucleophilic substitution, optimized for higher yields and confirmed through various spectroscopic methods (Gan et al., 2021).
Antimicrobial and Antifungal Activities
Research on novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones demonstrates the antifungal potential of related compounds. These synthesized derivatives exhibit inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea, highlighting the importance of structural modifications to enhance biological activity (Ren et al., 2007).
Pharmacological Screening
A study on 4,6-substituted di-(phenyl) pyrimidin-2-amines, created through the reaction of chalcone derivatives with guanidine hydrochloride, reveals the compound's potential in anti-inflammatory applications. Selected derivatives showed a significant reduction in oedema volume, indicating their relevance in pharmacological research (Kumar et al., 2017).
Radiopharmaceutical Applications
The synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines for PET/SPECT imaging of the CRF1 receptor demonstrate the compound's potential in neuroimaging. Despite challenges in crossing the blood-brain barrier, these studies contribute to the understanding of receptor distribution and function, indicating the broader applicability of related pyrimidine derivatives in medical imaging (Martarello et al., 2001).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with a variety of targets, includingprostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in inflammatory responses and other biological processes .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride may also function by inhibiting these mediators, thereby modulating the inflammatory response.
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators, affecting the pathways these mediators are involved in . The downstream effects of these interactions can lead to a reduction in inflammation and other related symptoms .
Pharmacokinetics
It’s mentioned that synthetic methodologies have been developed for pyrimidine derivatives that improve their druglikeness and adme-tox properties . This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.
Result of Action
Given that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators , it’s likely that this compound may also lead to a reduction in inflammation at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S.ClH/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15;/h3-7H,1-2H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGIODZMPXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.